{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H19N3S |
|---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)13-7-11(16(3)15-13)8-14-9-12-5-4-6-17-12/h4-7,10,14H,8-9H2,1-3H3 |
InChI Key |
NTWUHTJQFJYWBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then alkylated with isopropyl bromide to introduce the isopropyl group. The thiophene ring is synthesized separately, often starting from thiophene itself, which is then functionalized with a methyl group through Friedel-Crafts alkylation. The final step involves coupling the pyrazole and thiophene intermediates through a nucleophilic substitution reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole or thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with pyrazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound's minimum inhibitory concentration (MIC) was found to be lower than that of several conventional antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .
Antifungal Properties
In a comparative study on antifungal activity, derivatives of this compound were synthesized and evaluated against common fungal pathogens. The results indicated promising antifungal activity, suggesting that modifications to the pyrazole structure could enhance efficacy against specific strains .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes related to disease mechanisms. For instance, it was shown to inhibit enzymes involved in inflammatory pathways, which could have implications for treating conditions like arthritis and other inflammatory diseases .
Fungicides
Due to its antifungal properties, this compound has potential applications in agriculture as a fungicide. Studies have shown that derivatives can effectively combat fungal infections in crops, thereby improving yield and quality. The synthesis of novel derivatives with enhanced activity is an ongoing area of research .
Pesticides
The compound's structure allows for modifications that can lead to increased efficacy as a pesticide. Research has indicated that thiazole and pyrazole derivatives can target pest species while minimizing harm to beneficial insects .
Polymer Chemistry
The unique chemical structure of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine allows it to be used as a building block in polymer chemistry. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .
Study on Antioxidant Activity
A detailed investigation into the antioxidant properties of the compound revealed its potential to scavenge free radicals effectively. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Research on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify the relationship between the chemical structure of pyrazole derivatives and their biological activities. This study provided insights into how specific modifications can enhance the desired effects, paving the way for rational drug design .
Mechanism of Action
The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The thiophene ring may participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related pyrazole-thiophene derivatives:
Key Comparative Insights
Thiophene substitution: Methylation at the thiophene 3-position () alters electron density, which may influence redox properties or interactions with sulfur-binding proteins.
Synthetic Routes :
- Pyrazole-thiophene hybrids are commonly synthesized via cyclocondensation. For example, MK51 () is prepared from 3-oxo-3-(thiophen-2-yl)propanenitrile and hydrazine, a method adaptable to the target compound by substituting β-ketonitriles with isopropyl groups.
Biological Relevance :
- The unsubstituted thiophene in the target compound contrasts with MK51’s cytotoxic precursor (), suggesting divergent biological targets.
- Phenyl-substituted analogs () exhibit anticancer activity, implying that the target’s isopropyl group might modulate toxicity or selectivity.
Physicochemical Properties :
- The target compound’s higher molecular weight (249.38 vs. 165–241 g/mol) and branched alkyl chain predict increased lipophilicity (LogP ~3.5, estimated), favoring membrane permeability but possibly reducing aqueous solubility.
Biological Activity
The compound {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H25N5 |
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | 1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
| InChI | InChI=1S/C15H25N5/c1-5... |
| Canonical SMILES | CCN1C=C(C=N1)CNCC2=CC(=NN2C)C(C)C |
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole with thiophenes under specific conditions, often utilizing solvents like ethanol or methanol. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification to ensure high yield and purity of the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that the compound may inhibit specific enzymes linked to cancer progression and inflammation, thus exerting potential therapeutic effects .
Case Studies and Research Findings
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- In vitro Studies : The compound exhibited significant growth inhibition in several human cancer cell lines, with IC50 values ranging from 0.21 to 0.31 μM, indicating potent anticancer properties .
- Apoptosis Induction : The compound has been shown to induce apoptosis in HeLa cells, causing cell-cycle arrest at the G2/M phase and disrupting the microtubule network, which is crucial for cell division .
Structure–Activity Relationship (SAR)
A detailed structure–activity relationship analysis revealed that modifications on the pyrazole ring and substitution patterns significantly impact biological activity. For example, certain alkyl chain variations were found to enhance potency against specific targets, highlighting the importance of molecular structure in drug design .
Toxicity and ADME Properties
The compound has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties:
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~291.4 g/mol) .
- Infrared (IR) Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
Advanced Validation : Use DFT calculations (e.g., Gaussian 09) to simulate NMR/IR spectra and compare with experimental data .
How do structural modifications (e.g., substituent position on thiophene or pyrazole) influence the compound’s bioactivity?
Advanced Research Question
- Thiophene modifications : 2-Thienyl groups enhance π-stacking with biological targets (e.g., enzymes), while 3-substitution reduces binding affinity due to steric clashes .
- Pyrazole substituents : Isopropyl groups improve lipophilicity (logP ~2.8), enhancing membrane permeability compared to methyl analogs (logP ~1.5) .
- Case Study : Analog 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine shows 10-fold higher antimicrobial activity than non-halogenated derivatives, attributed to Cl’s electronegativity .
Methodological Design : Perform SAR studies by synthesizing derivatives with systematic substituent variations and testing against target proteins (e.g., CYP450 enzymes) .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with saline .
Advanced Consideration : Store at 2–8°C under nitrogen to prevent oxidation of the thiophene moiety .
How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Advanced Research Question
- Binding assays : Use surface plasmon resonance (SPR) or ITC to measure affinity for receptors (e.g., serotonin receptors) .
- Cellular assays : Treat cell lines (e.g., HEK293) and monitor cAMP levels via ELISA to assess GPCR modulation .
- Molecular docking : AutoDock Vina predicts interactions with targets (e.g., COX-2; PDB ID 5KIR) .
Data Integration : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of binding pockets) .
What are the key stability challenges for this compound under varying pH and temperature conditions?
Advanced Research Question
- pH sensitivity : The amine group protonates below pH 6, reducing solubility. Use buffered solutions (pH 7.4) for in vitro assays .
- Thermal degradation : TGA analysis shows decomposition onset at 180°C. Store lyophilized samples at -20°C .
- Light sensitivity : Thiophene rings undergo photodegradation; use amber vials for long-term storage .
Mitigation Strategy : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines .
How does this compound compare to structurally similar molecules in terms of synthetic complexity and bioactivity?
Basic Research Question
| Compound | Key Feature | Synthetic Steps | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target Compound | Thiophene-pyrazole hybrid | 4–5 steps | 5.2 µM (COX-2) |
| 5-(Trifluoromethyl)thiazole | CF₃ group enhances metabolic stability | 3 steps | 8.7 µM |
| 1-(4-Chlorobenzyl)pyrazole | Chlorine improves antimicrobial activity | 3 steps | 2.1 µM (E. coli) |
Q. Source :
Advanced Insight : The target compound’s isopropyl group increases steric bulk, reducing synthetic yield but improving target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
